

Spectroscopic Data of 2-Phenyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1H-indole-3-carbaldehyde

Cat. No.: B1208662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **2-Phenyl-1H-indole-3-carbaldehyde** (CAS No: 25365-71-3). The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this indole derivative, which serves as a valuable scaffold in medicinal chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Phenyl-1H-indole-3-carbaldehyde**.

Table 1: ^1H NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde, and is provided for comparative purposes. The spectral pattern for **2-Phenyl-1H-indole-3-carbaldehyde** is expected to be similar in the indole and phenyl regions, with the key difference being the absence of the N-phenyl signals and the presence of an N-H proton signal.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Tentative Assignment
10.14	s	-	CHO
8.44	d	7.2	Indole H-4
7.94	s	-	Indole H-2 (in analog)
7.65 – 7.59	m	-	Phenyl H
7.57 – 7.51	m	-	Phenyl H & Indole H-5, H-6, H-7
7.39	pd	7.1, 1.1	Phenyl H

Table 2: ^{13}C NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde. Chemical shifts for the core indole and phenyl rings are expected to be comparable for **2-Phenyl-1H-indole-3-carbaldehyde**.

Chemical Shift (δ) ppm	Tentative Assignment
184.99	C=O (Aldehyde)
138.22	Quaternary C
137.51	Quaternary C
130.02	Aromatic CH
128.32	Aromatic CH
125.59	Aromatic CH
124.87	Aromatic CH
124.64	Aromatic CH
123.49	Aromatic CH
122.27	Aromatic CH
119.73	Quaternary C
111.12	Aromatic CH

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1650	Strong	C=O Stretch (Aldehyde)
~1600, 1450	Medium-Strong	Aromatic C=C Bending
~750	Strong	C-H Out-of-plane Bending

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity	Tentative Assignment
221	High	[M] ⁺ (Molecular Ion)
220	High	[M-H] ⁺
192	Medium	[M-CHO] ⁺
165	Medium	[M-C ₂ H ₂ O-H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Phenyl-1H-indole-3-carbaldehyde** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogenous and free of particulate matter.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse sequence.

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method): A small amount of the powdered **2-Phenyl-1H-indole-3-carbaldehyde** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Gentle pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

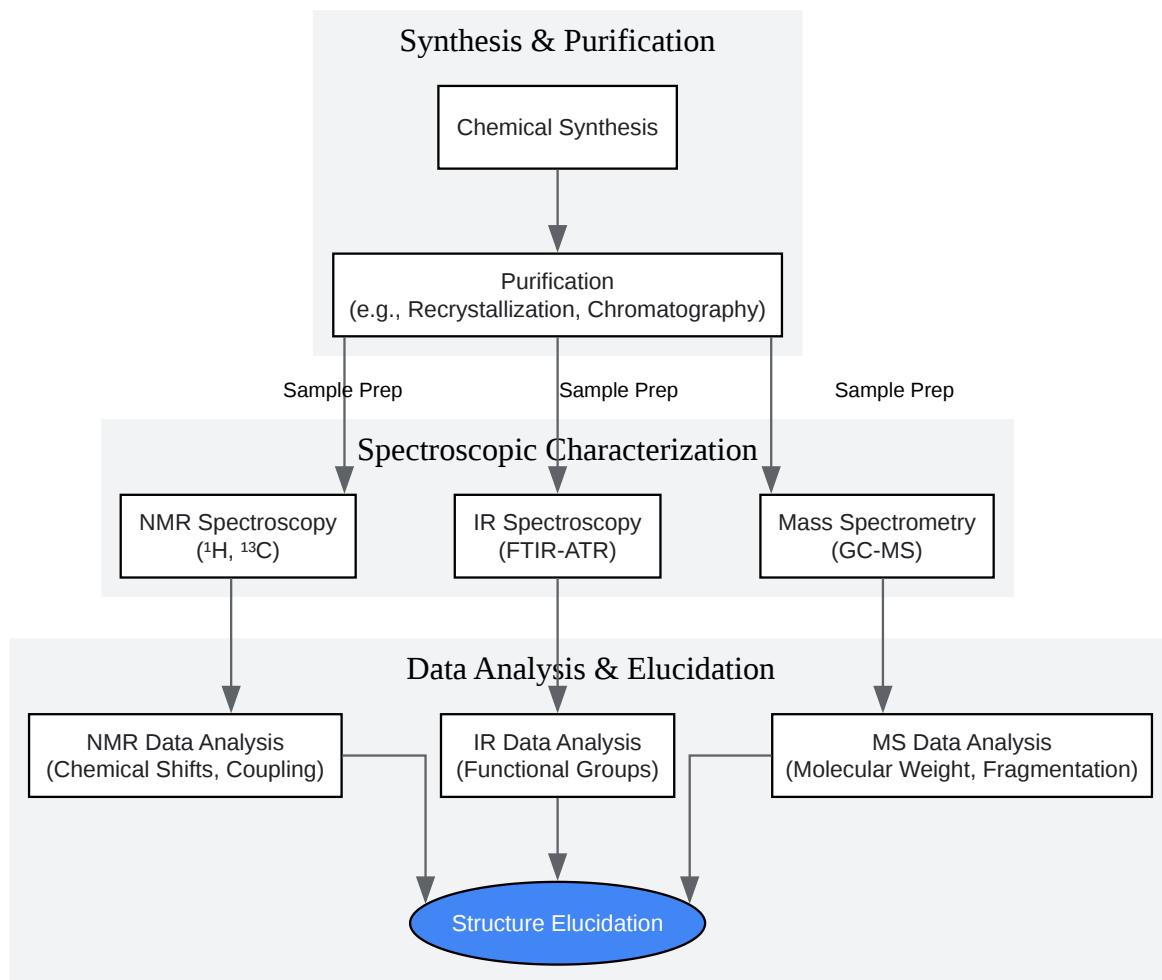
2.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Phenyl-1H-indole-3-carbaldehyde** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-20 °C/min, and held for a few minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Speed: 1-2 scans/second.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **2-Phenyl-1H-indole-3-carbaldehyde**. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-Phenyl-1H-indole-3-carbaldehyde**.

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Caption: General workflow for spectroscopic characterization.

This guide provides a foundational set of spectroscopic data and analytical protocols for **2-Phenyl-1H-indole-3-carbaldehyde**. Researchers are encouraged to use this information as a reference for their own analytical work, ensuring the accurate identification and characterization of this important chemical entity.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Phenyl-1H-indole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1208662#spectroscopic-data-of-2-phenyl-1h-indole-3-carbaldehyde>]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com